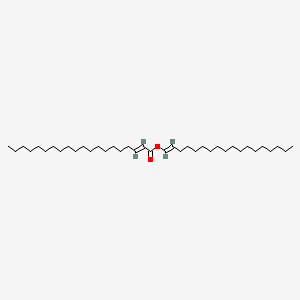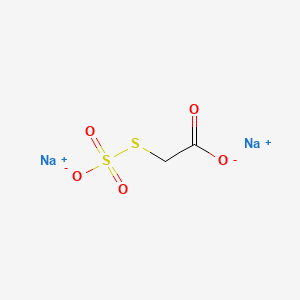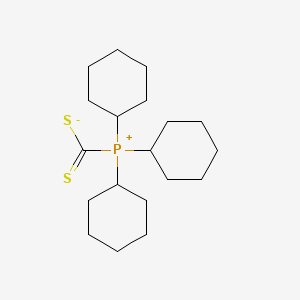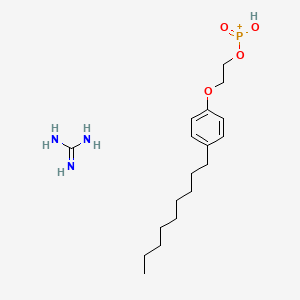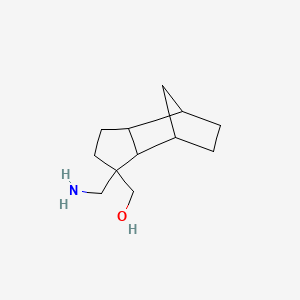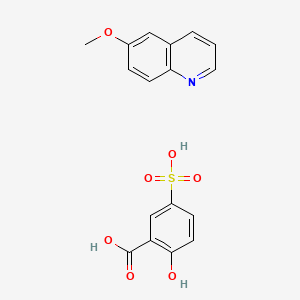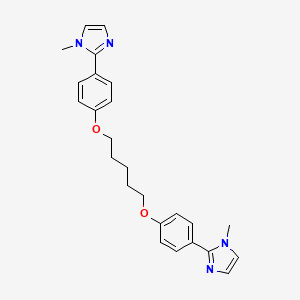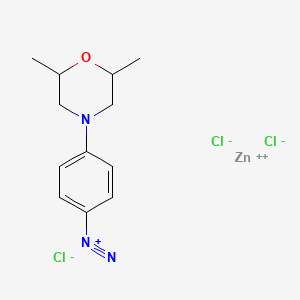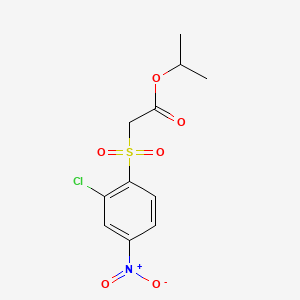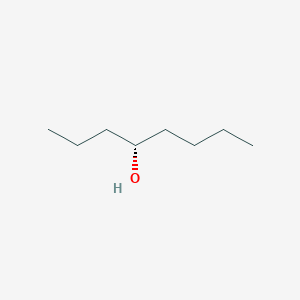
(R)-4-Octanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Octanol is a chiral alcohol with the molecular formula C8H18O. It is an enantiomer of 4-octanol, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is of interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and as a flavor and fragrance agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
®-4-Octanol can be synthesized through several methods. One common approach is the asymmetric reduction of 4-octanone using chiral catalysts. This method involves the use of a chiral catalyst to selectively reduce the ketone group to an alcohol, resulting in the formation of ®-4-octanol. Another method involves the resolution of racemic 4-octanol using chiral resolving agents, which separates the enantiomers based on their different interactions with the resolving agent.
Industrial Production Methods
In an industrial setting, ®-4-octanol can be produced through the hydrogenation of 4-octanone using a chiral catalyst. This process involves the use of high pressure and temperature to facilitate the reduction reaction. The choice of catalyst and reaction conditions can significantly impact the yield and enantiomeric purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Octanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: ®-4-Octanol can be oxidized to 4-octanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to octane using strong reducing agents like lithium aluminum hydride.
Substitution: ®-4-Octanol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, it can react with thionyl chloride to form 4-octyl chloride.
Major Products Formed
Oxidation: 4-Octanone
Reduction: Octane
Substitution: 4-Octyl chloride
Aplicaciones Científicas De Investigación
®-4-Octanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules. Its enantiomeric purity makes it valuable in the study of stereochemistry and chiral catalysis.
Biology: ®-4-Octanol is used in the study of enzyme-substrate interactions and as a model compound in the study of metabolic pathways involving alcohols.
Industry: ®-4-Octanol is used as a flavor and fragrance agent due to its pleasant odor. It is also used in the production of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of ®-4-octanol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as alcohol dehydrogenase, which catalyzes its oxidation to 4-octanone. The compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-Octanol: The enantiomer of ®-4-octanol, with similar chemical properties but different biological activities due to its opposite chirality.
4-Octanone: The oxidized form of 4-octanol, used in similar applications but with different reactivity.
Octane: The fully reduced form of 4-octanol, used primarily as a fuel.
Uniqueness
®-4-Octanol is unique due to its chiral nature, which allows it to be used in enantioselective synthesis and as a chiral probe in scientific research. Its specific three-dimensional arrangement makes it valuable in the study of stereochemistry and chiral interactions.
Propiedades
Número CAS |
61559-29-3 |
|---|---|
Fórmula molecular |
C8H18O |
Peso molecular |
130.23 g/mol |
Nombre IUPAC |
(4R)-octan-4-ol |
InChI |
InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |
Clave InChI |
WOFPPJOZXUTRAU-MRVPVSSYSA-N |
SMILES isomérico |
CCCC[C@@H](CCC)O |
SMILES canónico |
CCCCC(CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


